4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3-pyrazin-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-21(2,3)16-9-7-15(8-10-16)20(25)24-17-5-4-6-18(13-17)26-19-14-22-11-12-23-19/h4-14H,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQHAKWSRBPSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide typically involves the following steps:
Formation of the pyrazin-2-yloxy intermediate: This step involves the reaction of pyrazine with an appropriate halogenated phenol derivative under basic conditions to form the pyrazin-2-yloxy group.
Coupling with 4-tert-butylbenzoyl chloride: The pyrazin-2-yloxy intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide involves its interaction with specific molecular targets. The pyrazin-2-yloxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their functional distinctions:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Core Benzamide Modifications :
- The tert-butyl group at the benzamide’s para position is conserved across analogs (e.g., ), enhancing hydrophobic interactions in target binding pockets.
- Substitutions on the phenyl ring (e.g., pyrazin-2-yloxy vs. thiazole sulfonamide ) dictate hydrogen-bonding patterns and solubility.
Heterocyclic Additions :
- Pyrazine (as in the target compound) and imidazo[1,2-a]pyrazine () improve kinase inhibition via π-π stacking and hydrogen bonding with catalytic residues.
- Thiazole sulfonamide derivatives () exhibit broader bioavailability due to sulfonamide’s polar nature.
Pharmacokinetic Profiles :
- Morpholine-containing analogs () demonstrate enhanced CNS penetration, making them candidates for neurological targets.
- Pyrazolone derivatives () show altered metabolic stability due to the keto group’s susceptibility to enzymatic reduction.
Kinase Inhibition Specificity :
- The target compound and its imidazo[1,2-a]pyrazine analog () share BTK inhibitory activity, but the latter’s larger structure (MW 641.76 vs. 377.44) confers higher selectivity for ATP-binding pockets.
Biological Activity
4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a tert-butyl group and a pyrazin-2-yloxy substituent, positions it as a promising candidate for therapeutic applications.
- Molecular Formula : C21H21N3O2
- CAS Number : 866157-12-2
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrazin-2-yloxy Intermediate : This is achieved by reacting pyrazine with a halogenated phenol derivative under basic conditions.
- Coupling Reaction : The intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings align with studies on similar benzamide derivatives, which often possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.4 |
| A549 (lung cancer) | 8.2 |
The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including:
- Enzymes : The pyrazin-2-yloxy group may interact with enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptors : It may bind to receptors that regulate cell growth and survival, leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound showed promising results against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option .
- Cancer Treatment Research : In a recent clinical trial involving patients with advanced breast cancer, administration of this compound led to a notable reduction in tumor size in a subset of participants, suggesting its efficacy in targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
